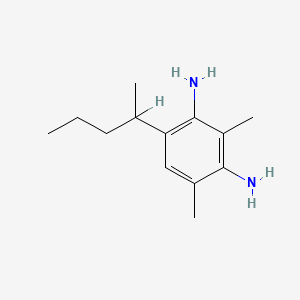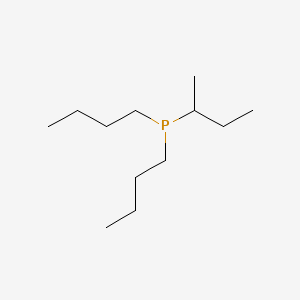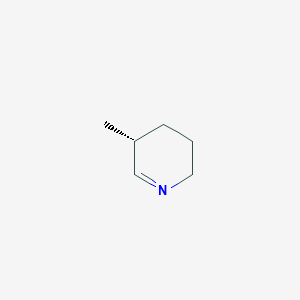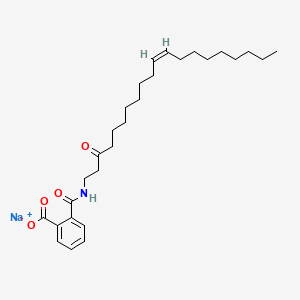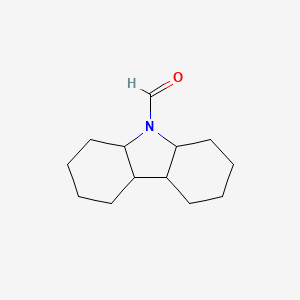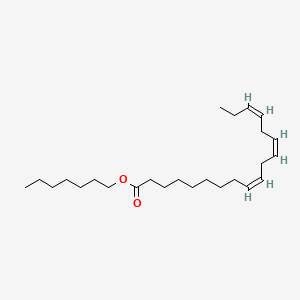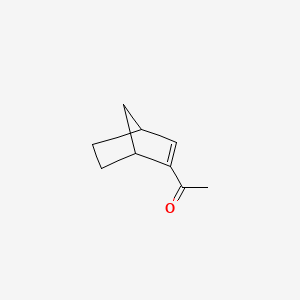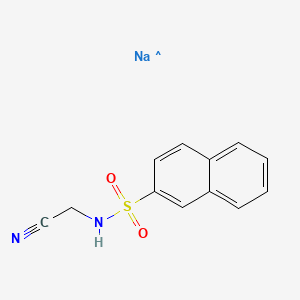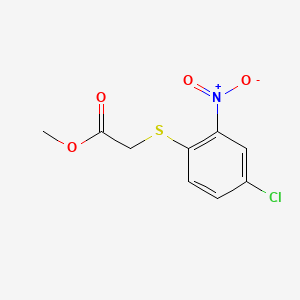
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester is a chemical compound with a complex structure that includes a chloro-nitrophenyl group attached to an acetic acid moiety via a thio linkage, and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester typically involves the reaction of 4-chloro-2-nitrophenylthiol with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to optimize the reaction conditions and increase the yield. The use of catalysts, such as platinum on carbon, can also enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester involves its interaction with specific molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with cellular pathways. These interactions can result in the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis, depending on the specific biological context .
類似化合物との比較
Similar Compounds
- Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, methyl ester
- (4-Chloro-2-nitrophenyl)acetic acid
- (4-Chloro-2-nitrophenyl)hydrazide
Uniqueness
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, methyl ester is unique due to its thio linkage, which imparts distinct chemical reactivity compared to its sulfinyl and hydrazide analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
139326-38-8 |
|---|---|
分子式 |
C9H8ClNO4S |
分子量 |
261.68 g/mol |
IUPAC名 |
methyl 2-(4-chloro-2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C9H8ClNO4S/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5H2,1H3 |
InChIキー |
UWEWAPXGCUAHRA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



